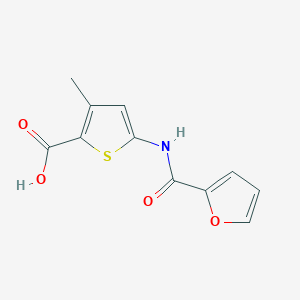

5-(2-Furoylamino)-3-methylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

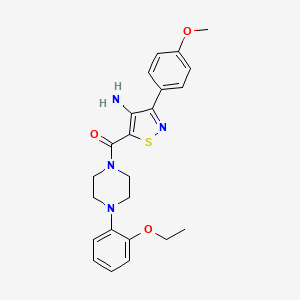

The compound “5-(2-Furoylamino)-3-methylthiophene-2-carboxylic acid” is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a furoyl group (a furan ring attached to a carbonyl group), and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan derivatives and thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiophene ring, the furoyl group, and the carboxylic acid group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The direct heteroarylations of heteroaromatics using esters as blocking groups have been demonstrated to be an effective method for the synthesis of biheteroaryls. This process involves the use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, showcasing the potential utility of furoylamino and thiophene derivatives in creating complex aromatic systems with high yields (Fu, Zhao, Bruneau, & Doucet, 2012).

A novel enzymatic method for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential of biocatalysis in transforming furan derivatives into valuable biobased chemicals. This process highlights the role of enzymes in efficiently converting related compounds, suggesting potential pathways for the synthesis of derivatives of "5-(2-Furoylamino)-3-methylthiophene-2-carboxylic acid" (Dijkman, Groothuis, & Fraaije, 2014).

Novel Compounds and Materials

Research into the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles from furazan derivatives illuminates the utility of furan compounds in creating fluorinated heterocyclic compounds. Such methodologies could extend to the modification and application of "this compound" for developing materials with specific electronic properties (Buscemi et al., 2001).

The chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives, including furan and thiophene derivatives, offers insights into synthetic strategies that preserve functional groups during complex reactions. This methodology could potentially be applied to protect the functional groups in "this compound" during synthesis and modification processes (Carpenter & Chadwick, 1985).

Biobased Chemicals and Sustainability

- The development of biobased chemicals from furan derivatives, including the conversion of HMF to FDCA, represents a critical area of research with implications for sustainability and the bioeconomy. This aligns with broader efforts to create value-added chemicals from biomass, suggesting potential areas of application for "this compound" and its derivatives in sustainable materials and chemicals (Teong, Yi, & Zhang, 2014).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as furanyl pyrazolo quinoline derivatives, have been synthesized and evaluated for their antitubercular efficacy against theMycobacterium tuberculosis H37Rv strain .

Mode of Action

It is known that furanic aldehydes, which are structurally related, cause detrimental effects that result in a decrease of specific growth rates, ethanol yields, and productivities in both yeasts and bacteria .

Biochemical Pathways

It has been found that n-(2-furoyl) glycine, a related compound, is involved inmitochondrial fatty acid beta-oxidation .

Pharmacokinetics

Studies on related compounds, such as furanylfentanyl, have shown that they are metabolized into several metabolites .

Result of Action

It has been found that n-(2-furoyl) glycine, a related compound, increased the risk of diabetic retinopathy by 31% .

Action Environment

It is known that environmental factors can significantly influence the action of related compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-6-5-8(17-9(6)11(14)15)12-10(13)7-3-2-4-16-7/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWORQBOYCRKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)

![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)

![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)

![1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2936579.png)

![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2936587.png)